Descyclopropyl Abacavir
Vue d'ensemble
Description
Descyclopropyl Abacavir is a compound related to Abacavir, which is an antiviral drug used to treat HIV . It is also known as Abacavir Imp. C (EP), Abacavir USP Related Compound A, and Abacavir USP RC A . The molecular formula of Descyclopropyl Abacavir is C11 H14 N6 O, and its molecular weight is 246.27 .
Chemical Reactions Analysis
A study has explored the photocatalytic transformation of the antiviral drug abacavir, which could potentially apply to Descyclopropyl Abacavir . The study employed different advanced oxidation processes (AOPs) such as UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O8 2, UV/Fe2+/H2O2, and UV/Fe2+/S2O8 2 . All processes appear to be effective in eliminating abacavir within a few minutes .Physical And Chemical Properties Analysis
The molecular formula of Descyclopropyl Abacavir is C11 H14 N6 O, and its molecular weight is 246.27 . Unfortunately, the available resources do not provide more detailed physical and chemical properties of Descyclopropyl Abacavir.Applications De Recherche Scientifique
Photocatalytic Transformation and Toxicity Assessment : A study by Evgenidou et al. (2023) in "Molecules" explored the photocatalytic transformation of Abacavir using advanced oxidation processes. The study monitored the evolution profile of Descyclopropyl-Abacavir and assessed the toxicity of the major transformation products, finding that only hydroxylation plays a detoxification role in the treated solution (Evgenidou et al., 2023).
Pharmacokinetics of Abacavir : Research by Yuen et al. (2008) in "Clinical Pharmacokinetics" provided a comprehensive review of the pharmacokinetics of Abacavir. This study detailed how Abacavir is absorbed, its bioavailability, and its metabolism, which is crucial for understanding its therapeutic use (Yuen et al., 2008).
Antiviral Activity and Clinical Significance : Melroy and Nair (2005) in "Current Pharmaceutical Design" discussed the antiviral activity of Abacavir, its mechanism of action in the treatment of pediatric AIDS, and its resistance profile. This paper highlighted the effectiveness of Abacavir in HIV treatment, particularly in pediatric cases (Melroy & Nair, 2005).
Synergistic Anti-HIV Activity with Mycophenolic Acid : Margolis et al. (1999) in the "Journal of Acquired Immune Deficiency Syndromes" discovered that Abacavir, when combined with Mycophenolic Acid, showed profound and synergistic anti-HIV activity, suggesting a potential strategy in HIV treatment (Margolis et al., 1999).
Clinical Potential in HIV Infection : Hervey and Perry (2000) in "Drugs" reviewed the clinical potential of Abacavir in patients with HIV infection, emphasizing its efficacy in reducing viral load when combined with other antiretroviral drugs (Hervey & Perry, 2000).
Chemical Modification to Reduce Toxicity : Alhaidari et al. (2014) in "Clinical and Translational Allergy" studied the modification of Abacavir at the amino cyclopropyl group, which led to analogues with potent antiviral activity but without the activation of CD8+ T-cells, potentially reducing hypersensitivity reactions (Alhaidari et al., 2014).
In Vitro Pharmacodynamics : Drusano et al. (2002) in "Antimicrobial Agents and Chemotherapy" investigated the pharmacodynamics of Abacavir using a hollow-fiber model, providing insights into the antiretroviral effects of different Abacavir exposures and the impact of drug administration schedules on efficacy (Drusano et al., 2002).
HLA-B*5701 Association with Hypersensitivity : Mallal et al. (2002) in "The Lancet" found a strong association between HLA-B*5701 and hypersensitivity to Abacavir, suggesting that genetic screening can reduce hypersensitivity incidences (Mallal et al., 2002).
Safety And Hazards
According to a safety data sheet, Descyclopropyl Abacavir can cause serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes .
Orientations Futures
The study on the photocatalytic transformation of abacavir suggests potential future directions for research on Descyclopropyl Abacavir . The study revealed that different transformation pathways dominate in each matrix, and the prediction of the toxicity of the major transformation products showed that only hydroxylation can play a detoxification role in the treated solution .
Propriétés
IUPAC Name |
[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJUXHDSLJYKED-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922641 | |
Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Descyclopropyl Abacavir | |
CAS RN |
118237-88-0, 124752-25-6 | |
Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminocarbovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124752-25-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESCYCLOPROPYL ABACAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.